7-O-Acetyl Ursodeoxycholic Acid Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

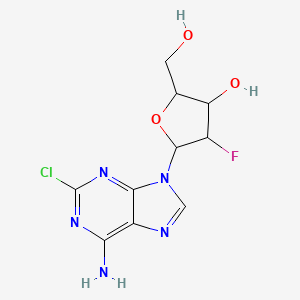

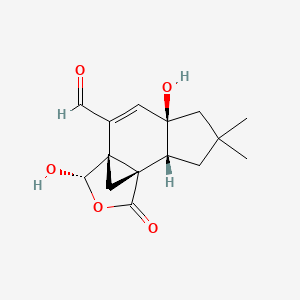

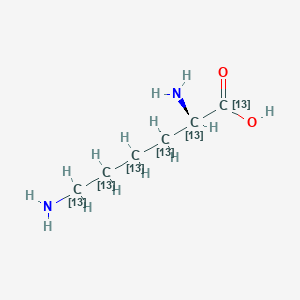

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester is a chemical compound with the molecular formula C27H44O5 and a molecular weight of 448.64 . It is used in biochemical research .

Synthesis Analysis

The synthesis of ursodeoxycholic acid (UDCA), which is related to 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester, involves several steps. The process starts with the dehydrogenation of the CA C-7 hydroxyl group to generate 7-oxo-DCA. Then, 12α-HSDH continues to oxidize the C-12 hydroxyl group to a carbonyl group to generate 7,12-dioxo-LCA. Finally, 7β-HSDH reduces the C-7 carbonyl group to a β hydroxyl group to synthesize 12-oxo-UDCA .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester include a molecular weight of 448.64 and a molecular formula of C27H44O5 . More specific physical and chemical properties were not found in the search results.科学的研究の応用

Treatment of Liver Diseases

Ursodeoxycholic acid (UDCA) is an important clinical drug in the treatment of liver diseases . It is used as a clinical drug in the treatment of gallstones, cholecystitis, primary biliary cirrhosis (PBC), and primary sclerosing cholangitis (PSC) . The preparation of UDCA through an electrochemical method with higher stereoselectivity and environmental friendliness is described . With 107.5 mM DMSO in methanol containing potassium bromide and a continuous current of 20 mA, 936 Coulombs was passed into the electrolysis system, achieving 88.5% conversion of 7-ketone lithocholic acid (7K-LCA), while the yield of UDCA reached 72.8% .

Potential Therapeutic Agents

UDCA and acetoacetate are natural compounds present in the human intestine and blood, respectively . Both compounds possess the ability to influence a variety of cellular processes involved in the etiology of various diseases . These reasons suggested the potential of acetoacetate–UDCA hybrids as possible therapeutic agents . A synthetic strategy was developed to selectively derivatize the hydroxyl groups of the bile acid with acetoacetyl moieties . 3α-acetoacetoxy UDCA was obtained (60% isolated yield) via the regioselective transesterification of methyl acetoacetate with UDCA promoted by the Candida antarctica lipase B (CAL-B)

Hepatoprotective Effects

UDCA has been found to exert hepatoprotective effects by regulating amino acid, flavonoid, and fatty acid metabolic pathways . A study conducted on healthy Korean men administered UDCA at dosages of 400, 800, or 1200 mg daily for 2 weeks. The results showed significant decreases in alanine transaminase scores and serum miR-122 levels after 2 weeks of treatment . These findings highlight the potential hepatoprotective action of UDCA .

Treatment of Various Diseases

UDCA is under investigation for its efficacy in the treatment of numerous conditions associated with inflammation and apoptosis, including neurological, ocular, bowel, and cardiovascular diseases . It is the only drug approved by the U.S. Food and Drug Administration for the treatment of primary biliary cirrhosis .

Anticancer Activity

Studies have shown that UDCA exerts anticancer activities through various molecular mechanisms, such as inhibiting proliferation and inducing apoptosis, DNA damage, reactive oxygen species (ROS), and autophagy . A hybrid of ursodeoxycholic acid methyl ester and DHA via a triazole linkage, UDCMe-Z-DHA, was found to be even more potent than UDC-DHA in HepG2 cells with IC 50 of 1 μM .

将来の方向性

特性

IUPAC Name |

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O5/c1-16(6-9-24(30)31-5)20-7-8-21-25-22(11-13-27(20,21)4)26(3)12-10-19(29)14-18(26)15-23(25)32-17(2)28/h16,18-23,25,29H,6-15H2,1-5H3/t16-,18+,19-,20-,21+,22+,23+,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJBQFRZSVOFFB-HGDNJWNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.4]nonane,2,3,6-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(S*)]]-(9CI)](/img/no-structure.png)

![2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid](/img/structure/B1141416.png)

![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)

![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)